

Physical properties of 2-(alpha-Methylbenzylamino)ethanol

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Compound of Interest

Compound Name: *2-(1-Phenyl-ethylamino)-ethanol*

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An In-Depth Technical Guide to the Physical Properties of 2-(α -Methylbenzylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(α -Methylbenzylamino)ethanol, a chiral amino alcohol, represents a significant building block in the landscape of synthetic organic chemistry and pharmaceutical development. Its structure, incorporating a secondary amine, a primary alcohol, and a chiral center at the benzylic position, makes it a versatile intermediate for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). The presence of both a hydrogen-bond donor (-OH, -NH) and acceptor (N, O) group, combined with its aromatic moiety, imparts a unique combination of physical properties that are critical for its application, purification, and handling.

This guide provides a comprehensive overview of the core physical properties of 2-(α -Methylbenzylamino)ethanol. As a senior application scientist, the focus extends beyond mere data presentation to include the underlying scientific principles and field-proven experimental methodologies. This document is designed to be a self-validating resource, grounded in authoritative data, to empower researchers in their laboratory and development endeavors.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. 2-(α -Methylbenzylamino)ethanol is known by several synonyms, and it is crucial

to recognize these to navigate the scientific literature and supplier catalogs effectively.

- Systematic Name: 2-[(1-Phenylethyl)amino]ethan-1-ol
- Common Synonyms: α -[2-(Methylamino)ethyl]benzyl alcohol, 3-(Methylamino)-1-phenylpropan-1-ol, 3-Hydroxy-N-methyl-3-phenylpropylamine[1]
- CAS Registry Number: 42142-52-9[1]
- Molecular Formula: C₁₀H₁₅NO[1][2][3]
- Molecular Weight: 165.23 g/mol

The structural features of the molecule are visualized below.

Caption: Chemical structure of 2-(α -Methylbenzylamino)ethanol.

Core Physical Properties

The physical properties of a compound dictate its behavior in various environments and are paramount for designing purification protocols, formulation strategies, and ensuring safe handling. The key physical data for 2-(α -Methylbenzylamino)ethanol are summarized below.

Property	Value	Source(s)
Physical State	Solid, Crystal - Powder (at 20°C)	[1]
Appearance	White to slightly pale yellow	[1]
Melting Point	59-66 °C	[1] [2]
Boiling Point	170 °C at 31 mmHg (approx. 4.1 kPa)	[1] [2]
Density	1.017 ± 0.06 g/cm³ (Predicted)	[2]
Solubility	Soluble in DMSO; Slightly soluble in Methanol	[1] [2]
Vapor Pressure	0.037 Pa at 25 °C	[2]
Flash Point	114.8 °C	[2]

Spectroscopic Profile: An Expert Analysis

While specific spectra are proprietary to the analyzing entity, an experienced scientist can predict the characteristic spectroscopic features based on the molecule's functional groups. This predictive analysis is invaluable for structure confirmation and purity assessment.

¹H Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum will provide a unique fingerprint of the molecule.

- Aromatic Protons (C₆H₅-): A complex multiplet would be expected in the range of δ 7.2-7.4 ppm, integrating to 5 protons.
- Benzylic Proton (-CH(Ph)-): This single proton, being adjacent to the phenyl ring and the nitrogen, would likely appear as a quartet (split by the methyl group) or a more complex multiplet due to splitting by the N-H proton, around δ 3.5-4.0 ppm.
- Hydroxyl Proton (-OH): A broad singlet is expected, typically between δ 2.0-4.0 ppm. Its chemical shift is highly dependent on concentration and solvent.

- Methylene Protons (-CH₂-CH₂-): The two methylene groups would appear as complex multiplets in the δ 2.5-3.8 ppm region. The group adjacent to the oxygen (-CH₂OH) would be further downfield than the group adjacent to the nitrogen (-NHCH₂-).
- Amine Proton (-NH-): This proton will likely appear as a broad singlet between δ 1.5-3.0 ppm.
- Methyl Protons (-CH₃): A doublet would be expected around δ 1.3-1.5 ppm, split by the single benzylic proton.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present.

- O-H Stretch (Alcohol): A strong, broad absorption band will be present in the region of 3300-3400 cm⁻¹.^{[4][5]} The broadness is a direct result of intermolecular hydrogen bonding.
- N-H Stretch (Secondary Amine): A moderate, sharp peak is expected around 3300-3350 cm⁻¹. This peak may be overlapped by the broad O-H band.
- C-H Stretch (Aromatic): Absorption bands will appear just above 3000 cm⁻¹.
- C-H Stretch (Aliphatic): Strong bands will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
- C=C Stretch (Aromatic): Overtone and combination bands characteristic of the benzene ring will appear in the 1600-1450 cm⁻¹ region.
- C-O Stretch (Primary Alcohol): A strong absorption band is expected around 1050 cm⁻¹.^[5]

Experimental Protocols for Physical Property Determination

Trustworthy data is derived from robust experimental design. The following protocols are provided as a guide for the in-house verification of the key physical properties of 2-(α -Methylbenzylamino)ethanol.

Protocol 1: Melting Point Determination via Capillary Method

Causality: The melting point is a definitive property of a pure crystalline solid. A sharp, well-defined melting point range (typically $<1^{\circ}\text{C}$) is indicative of high purity. Impurities depress and broaden the melting point range. This protocol uses a standard Mel-Temp apparatus for accurate determination.[\[6\]](#)[\[7\]](#)

Methodology:

- **Sample Preparation:** Ensure the 2-(α -Methylbenzylamino)ethanol sample is completely dry. Grind a small amount into a fine powder.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating:** Set the apparatus to heat rapidly to about $15\text{-}20^{\circ}\text{C}$ below the expected melting point (e.g., heat quickly to 40°C).
- **Observation:** Reduce the heating rate to $1\text{-}2^{\circ}\text{C}$ per minute. Observe the sample closely through the magnifying lens.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1\text{-}T_2$.

Caption: Workflow for Melting Point Determination.

Protocol 2: Boiling Point Determination at Reduced Pressure

Causality: Many organic compounds, especially those with high molecular weights or sensitive functional groups, decompose at their atmospheric boiling points. Determining the boiling point

under vacuum (reduced pressure) allows the substance to boil at a much lower, non-destructive temperature.^[6] This is critical for 2-(α -Methylbenzylamino)ethanol, as its reported boiling point is at 31 mmHg.

Methodology:

- **Apparatus Setup:** Assemble a simple distillation apparatus suitable for vacuum. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly greased and sealed.
- **Vacuum Connection:** Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to monitor the pressure.
- **Sample Addition:** Place approximately 5-10 mL of the sample and a few boiling chips or a magnetic stir bar into the round-bottom flask.
- **Pressure Reduction:** Slowly and carefully reduce the pressure inside the apparatus to the desired level (e.g., 31 mmHg).
- **Heating:** Begin heating the flask gently using a heating mantle.
- **Observation:** Observe the liquid for boiling and watch for the condensation ring of the vapor rising up the distillation head.
- **Data Recording:** The boiling point is the stable temperature recorded on the thermometer when the vapor is bathing the thermometer bulb and the first drops of distillate are collected in the receiving flask. Record both the temperature and the precise pressure from the manometer.

Caption: Workflow for Reduced Pressure Boiling Point Determination.

Protocol 3: Qualitative Solubility Assessment

Causality: The solubility of a compound is governed by the principle of "like dissolves like."^[7] The polarity, hydrogen bonding capability, and molecular size of the solute and solvent determine the extent of dissolution. A systematic assessment across a range of solvents provides critical data for reaction setup, extraction, and recrystallization.^{[8][9]}

Methodology:

- Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
- Sample Addition: To each test tube, add approximately 20 mg of 2-(α -Methylbenzylamino)ethanol.
- Initial Observation: Observe if the solid dissolves immediately at room temperature.
- Agitation: If not immediately soluble, cap and vortex the test tube for 30 seconds. Observe again.
- Classification:
 - Soluble: The entire solid dissolves completely.
 - Slightly Soluble: A significant portion of the solid dissolves, but some remains.
 - Insoluble: The solid does not appear to dissolve at all.
- Data Recording: Record the solubility classification for each solvent in a table.

Safe Handling and Storage

Professional laboratory practice demands strict adherence to safety protocols.

- Hazards: The compound is classified as harmful if swallowed (H302).[\[1\]](#)
- Personal Protective Equipment (PPE): Always wear chemical splash goggles, gloves, and a lab coat when handling the material.
- Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- Storage: The compound is noted to be air-sensitive.[\[1\]](#) It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, store in a cool, dark place, preferably at temperatures below 15°C.[\[1\]](#)

Conclusion

2-(α -Methylbenzylamino)ethanol is a compound with a well-defined set of physical properties that are essential to its effective use in research and development. Its solid state at room temperature, moderate melting point, and susceptibility to distillation only under reduced pressure are key considerations for purification and handling. Its solubility profile and spectroscopic characteristics provide the necessary parameters for its application in synthesis and for its rigorous quality control. This guide has synthesized available data and established methodologies to provide a reliable and practical resource for the scientific community.

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